Hexyl Methanethiosulfonate

Beschreibung

Eigenschaften

IUPAC Name |

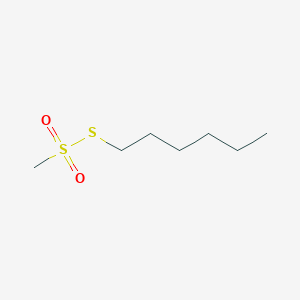

1-methylsulfonylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2S2/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICNBQQUNSDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408820 | |

| Record name | Hexyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53603-16-0 | |

| Record name | Hexyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylsulfanylhexane can be synthesized through various methods. One common approach involves the reaction of hexane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of 1-Methylsulfonylsulfanylhexane often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted through distillation or other separation techniques. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylsulfonylsulfanylhexane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The sulfanyl group can be reduced to form thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Hexyl Methanethiosulfonate is characterized by its ability to react specifically with thiol groups (-SH), which are prevalent in many biological molecules, including proteins. The compound can form stable modifications with cysteine residues, making it a valuable tool for studying protein function and structure.

- Structure : HMTS features a hexyl chain attached to a methanethiosulfonate group, allowing it to interact with thiol groups effectively.

- Reactivity : It reacts rapidly with reduced thiols, leading to the formation of mixed disulfides or sulfenylated derivatives. This reactivity is essential for applications involving cysteine modification in proteins.

Cysteine Modification

One of the primary applications of HMTS is in the modification of cysteine residues within proteins. This modification can be used to study:

- Protein Function : By selectively modifying cysteine residues, researchers can investigate the role of specific thiols in enzyme activity and protein interactions.

- Structural Studies : Cysteine modifications can serve as probes for understanding protein folding and conformational changes under various conditions.

Electrophysiological Studies

Recent studies have utilized n-alkyl methanethiosulfonates, including HMTS, to create molecular rulers that measure distances between drug binding sites and receptor residues in transmembrane proteins. For example:

- GABA Receptor Studies : HMTS has been employed to assess the spatial relationships between anesthetics and receptor sites, providing insights into drug-receptor interactions at atomic resolution .

Therapeutic Implications

The ability of HMTS to modify thiols has implications for drug development:

- Drug Design : By understanding how drugs interact with specific cysteine residues, researchers can design more effective therapeutics that target these sites.

- Bioconjugation : HMTS can be used to attach therapeutic agents to proteins selectively, enhancing drug delivery systems.

Study on GABA Receptors

In a study examining the effects of n-alkyl methanethiosulfonates on GABA receptors, researchers demonstrated that modifications using HMTS could alter receptor sensitivity to GABA. This finding underscores the potential of HMTS in pharmacological research aimed at developing new anesthetics .

Antimicrobial Applications

While not primarily focused on HMTS, research into similar methanethiosulfonates has indicated potential antimicrobial properties. Such compounds could be explored further for agricultural or medical applications where microbial resistance is an issue .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cysteine Modification | Selective modification of thiol groups in proteins for functional studies |

| Electrophysiology | Measurement of distances between drug binding sites and receptor residues |

| Drug Development | Insights into drug-receptor interactions; bioconjugation for targeted delivery |

| Antimicrobial Research | Potential use as antimicrobial agents based on structural similarities with other methanethiosulfonates |

Wirkmechanismus

The mechanism of action of 1-Methylsulfonylsulfanylhexane involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Methanethiosulfonates share a common reactive core (–SO₂–S–CH₃) but differ in their substituent groups, which dictate solubility, reactivity, and biological applications. Below is a comparative analysis based on evidence from MTS derivatives:

Table 1: Key Properties of Methanethiosulfonate Derivatives

*Calculated molecular weight based on structure; †Data sourced from and .

Reactivity and Mechanism

All MTS derivatives react with free thiol (–SH) groups in cysteine residues, forming disulfide bonds (–S–S–). The hexyl chain in this compound likely reduces aqueous solubility but enhances lipid membrane penetration compared to MTSEA or MTSET, making it advantageous for modifying transmembrane proteins . In contrast, MTSEA’s amino group enables covalent attachment to proteins while maintaining water solubility, a critical feature for cytoplasmic applications .

Biologische Aktivität

Hexyl Methanethiosulfonate (HMTS) is a compound belonging to the class of methanethiosulfonates, which are known for their ability to modify cysteine residues in proteins. This article explores the biological activity of HMTS, focusing on its mechanisms of action, effects on cellular processes, and potential applications in research and medicine.

Overview of Methanethiosulfonates

Methanethiosulfonates (MTS) are versatile reagents used in biochemical research, particularly in studies involving protein structure and function. They react with thiol groups in cysteine residues, leading to modifications that can alter protein conformation and activity. This compound, specifically, has been studied for its effects on various ion channels and receptors.

The primary mechanism of HMTS involves the modification of cysteine residues within proteins. This modification can lead to:

- Conformational Changes : By altering the structure of proteins, HMTS can influence their functionality. For instance, studies have shown that HMTS can affect the GABA receptor's gating properties by modifying cysteine residues within its transmembrane segments .

- Allosteric Modulation : The binding of HMTS can induce allosteric changes in proteins, impacting their interactions with ligands and other proteins. This has been observed in various receptor systems where HMTS modifies the receptor's response to neurotransmitters .

Antiproliferative Effects

Recent studies have indicated that methanethiosulfonate derivatives exhibit antiproliferative activity against cancer cell lines. For example, certain derivatives were found to inhibit the proliferation of HCT-116 colon cancer cells at micromolar concentrations . This suggests potential applications for HMTS in cancer therapeutics.

Ion Channel Modulation

HMTS has been used to study ion channels, particularly GABA receptors. Research indicates that exposure to HMTS alters the accessibility of cysteine residues within these channels, thus affecting their ion conductance properties. In Xenopus oocytes expressing mutant GABA receptors, HMTS exposure resulted in significant changes in GABA-induced currents, highlighting its role as a molecular probe for studying receptor dynamics .

Case Studies

-

GABA Receptor Study :

- Objective : To investigate the effects of HMTS on GABA receptor function.

- Methodology : Cysteine mutants of the GABA receptor were expressed in oocytes, and their currents were measured before and after treatment with HMTS.

- Findings : The study revealed that HMTS modified specific cysteine residues, leading to altered current responses and suggesting a dynamic interaction between ligand binding and conformational changes induced by MTS modification .

-

Cancer Cell Line Inhibition :

- Objective : To evaluate the antiproliferative effects of methanethiosulfonate derivatives on cancer cells.

- Methodology : Various methanethiosulfonate compounds were tested for their ability to inhibit cell growth in vitro.

- Findings : Certain derivatives demonstrated significant antiproliferative activity against multiple tumor cell lines, suggesting their potential as anticancer agents .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| GABA Receptor Modulation | Electrophysiological assays | Altered ion currents upon HMTS treatment |

| Antiproliferative Activity | Cell viability assays | Significant inhibition of HCT-116 cell proliferation |

Q & A

Q. What are the key synthetic pathways and characterization methods for Hexyl Methanethiosulfonate?

this compound (C₇H₁₅SO₂SCH₃) is typically synthesized via nucleophilic substitution between hexanethiol and methanesulfonyl chloride under controlled alkaline conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C peaks for thiosulfonate groups), mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. How does this compound facilitate cysteine-specific protein modification?

The compound reacts selectively with free cysteine thiols (-SH) via disulfide exchange, forming stable mixed disulfide bonds. This is critical for site-directed spin labeling in electron paramagnetic resonance (EPR) studies. For example, methanethiosulfonate derivatives like (1-oxyl-2,2,5,5-tetramethyl-D3-pyrroline-3-methyl)methanethiosulfonate are docked into proteins to analyze conformational changes .

Q. What buffers and pH conditions optimize this compound reactivity in biochemical assays?

Reactivity is maximized in slightly acidic to neutral buffers (pH 6.5–7.5) with low ionic strength (e.g., 50 mM phosphate buffer). Avoid reducing agents (e.g., DTT, β-mercaptoethanol) to prevent unintended thiol competition .

Q. How is this compound used in studying membrane protein dynamics?

It modifies extracellular cysteine residues in ion channels or transporters, enabling fluorescence quenching or accessibility assays. For instance, Methanethiosulfonate ethylammonium (MTSEA) derivatives alter potassium channel gating, assessed via electrophysiology .

Q. What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and eye protection. Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Degradation products (e.g., sulfonic acids) may form over time, requiring regular purity checks .

Advanced Research Questions

Q. How can researchers resolve contradictory data on modification efficiency across cysteine residues?

Contradictions arise from steric hindrance, redox microenvironments, or post-translational modifications (e.g., S-nitrosylation). Use tandem mass spectrometry (MS/MS) to map modification sites and validate with site-directed mutagenesis. For example, conflicting EPR data in lipoxygenases were resolved by computational docking of spin labels into protein cavities .

Q. What experimental designs are optimal for tracking real-time thiol modification kinetics?

Employ stopped-flow spectroscopy with fluorescent probes (e.g., ThioGlo-1) or surface plasmon resonance (SPR) to monitor binding kinetics. Adjust temperature (20–37°C) and reactant stoichiometry (1:10 protein:reagent molar ratio) to capture transient intermediates .

Q. How does this compound compare to other thiol-specific reagents (e.g., maleimides) in crosslinking studies?

Unlike maleimides, methanethiosulfonates form reversible disulfides, enabling controlled crosslink reversal with reducing agents. However, they exhibit slower reaction kinetics, requiring longer incubation times (30–60 mins vs. 5–10 mins for maleimides) .

Q. What strategies mitigate off-target effects in live-cell labeling applications?

Pre-block free thiols with S-methyl methanethiosulfonate (MMTS) before introducing this compound. Use cell-permeable variants (e.g., MTSEA) with shorter alkyl chains to enhance membrane penetration and reduce nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.